3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
CAS No.: 148257-12-9
Cat. No.: VC0125897
Molecular Formula: C13H19NO4
Molecular Weight: 253.29
* For research use only. Not for human or veterinary use.
![3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid - 148257-12-9](/images/no_structure.jpg)
CAS No. | 148257-12-9 |
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Molecular Formula | C13H19NO4 |
Molecular Weight | 253.29 |
IUPAC Name | 3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
Standard InChI | InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-10-8-5-4-7(6-8)9(10)11(15)16/h4-5,7-10H,6H2,1-3H3,(H,14,17)(H,15,16) |
SMILES | CC(C)(C)OC(=O)NC1C2CC(C1C(=O)O)C=C2 |
Chemical Identity and Structure
Molecular Properties
3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is characterized by its distinct bicyclic structure with a bridged ring system typical of norbornene derivatives. The compound has a molecular formula of C₁₃H₁₉NO₄ and a molecular weight of 253.29 g/mol . The structure consists of a bicyclo[2.2.1]heptene core with a carboxylic acid group at the 2-position and a tert-butoxycarbonyl (Boc) protected amino group at the 3-position. This particular arrangement of functional groups provides valuable reactivity profiles for synthetic chemistry applications. The presence of the alkene functionality in the bicyclic system further enhances its synthetic utility through potential functionalization at this site.
Identifiers and Nomenclature
Multiple identifiers and naming conventions are used for this compound in chemical databases and literature. The primary CAS numbers associated with this compound are 1242184-46-8 (for the specific stereoisomer) and 148257-12-9 (for the compound without specified stereochemistry) . These registry numbers serve as unique identifiers for chemical database cataloging and regulatory purposes. The standardized IUPAC name for the specific stereoisomer is (1S,2R,3S,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid , which provides complete information about the structure and stereochemistry.
Several synonyms exist for this compound, including:
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(1S,2R,3S,4R)-3-(Boc-amino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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(1S,2R,3S,4R)-3-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, (1S,2R,3S,4R)-
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diendo-3-tert-Butoxycarbonylamino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
The variety of names reflects different naming conventions and highlights the importance of standardized identifiers in chemical communication.
Chemical Descriptors and Computational Data
Structural Representations
For computational chemistry and database purposes, several standardized structural representations are used for this compound. The InChI (International Chemical Identifier) for the compound is InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-10-8-5-4-7(6-8)9(10)11(15)16/h4-5,7-10H,6H2,1-3H3,(H,14,17)(H,15,16)/t7-,8+,9-,10+/m1/s1 . This string provides a complete and unambiguous description of the molecular structure, including stereochemistry. The corresponding InChIKey, which is a fixed-length condensed digital representation of the compound, is ZPMJBHUNSHDFPT-RGOKHQFPSA-N .
The SMILES (Simplified Molecular-Input Line-Entry System) notation, which is another linear notation for representing molecular structures, is CC(C)(C)OC(=O)N[C@H]1[C@@H]2CC@HC=C2 . The SMILES notation includes stereochemical descriptors (@H and @@H) that specify the three-dimensional arrangement of atoms at chiral centers. These computational descriptors facilitate structure searching, comparison, and analysis in chemical databases and computational studies. They provide machine-readable representations that enable automated processing of chemical information.
Structure-Property Relationships
The structure of 3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid gives rise to specific physical and chemical properties that influence its behavior in chemical reactions and biological systems. The bicyclic structure constrains the molecule's conformation, reducing its flexibility and potentially enhancing binding specificity when incorporated into bioactive compounds. The carboxylic acid moiety provides a site for further functionalization through various reactions, including esterification, amide formation, and reduction. These transformations allow for the incorporation of this building block into more complex molecular structures.
The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino functionality, preventing unwanted reactions at this site during synthetic procedures. This protection can be selectively removed under acidic conditions to reveal the free amine, enabling further selective functionalization. This orthogonal protection strategy is valuable in multi-step syntheses where controlled, sequential functionalization is required. The presence of the alkene in the bridged ring system provides additional reactivity, allowing for transformations such as epoxidation, dihydroxylation, or cycloaddition reactions that can introduce further functionality to the molecule.
Manufacturer | Product Number | Product Description | CAS Number | Packaging | Price | Last Updated |
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ChemBridge Corporation | BB-4046972 | rac-(1S,2R,3S,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid 95% | 1242184-46-8 | 250mg | $84 | 2021-12-16 |
Supplier | Location | Contact Information |
---|---|---|
Accela ChemBio Inc. | United States | +1-858-6993322, info@accelachem.com |
Aikon International Limited | China | 025-66113011, 18112977050, cb6@aikonchem.com |
Shanghai Haohong Pharmaceutical Co., Ltd. | China | 4008210725, malulu@leyan.com |
Shaoyuan Technology (Shanghai) Co., Ltd. | China | 021-50795510, 4000665055, sy-c5@accelachem.com |
Synthesis and Chemical Applications
Synthetic Pathways
Related Compounds and Structural Analogues
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